An In-depth Technical Guide to Methyl 3-(2-aminoethoxy)propanoate
An In-depth Technical Guide to Methyl 3-(2-aminoethoxy)propanoate
CAS Number: 1692416-26-4
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(2-aminoethoxy)propanoate, a bifunctional molecule of significant interest in contemporary drug discovery and development. The document details its chemical and physical properties, outlines a robust synthetic methodology, and explores its critical application as a linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their work.
Introduction: A Molecule at the Nexus of Targeted Protein Degradation
Methyl 3-(2-aminoethoxy)propanoate is a linear, heterobifunctional molecule featuring a primary amine and a methyl ester. This unique arrangement of functional groups makes it an ideal building block in the modular construction of complex therapeutic agents. While it may find utility in various chemical syntheses, its most prominent and impactful application to date is as a flexible linker in the design of PROTACs.
PROTACs are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] They are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. The nature of the linker—its length, flexibility, and chemical composition—is a critical determinant of a PROTAC's efficacy and pharmacokinetic properties.[2] Methyl 3-(2-aminoethoxy)propanoate, with its hydrophilic ether linkage and terminal reactive groups, offers a synthetically accessible and versatile option for constructing effective PROTACs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective use in research and development. The following section details the known properties of Methyl 3-(2-aminoethoxy)propanoate.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1692416-26-4 | [3] |
| Molecular Formula | C₆H₁₃NO₃ | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| IUPAC Name | methyl 3-(2-aminoethoxy)propanoate | [3] |
| Canonical SMILES | COC(=O)CCOCCN | [3] |
| InChI Key | RXDJTVSRDUNFSQ-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥95% | [3] |
| Predicted XlogP | -1.0 | [4] |
Spectroscopic Characterization (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl ester protons would appear as a singlet, while the methylene groups of the ethyl and propyl chains would present as multiplets. The chemical shifts would be influenced by the neighboring oxygen and nitrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester would have the largest chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine, C=O stretching for the ester, and C-O stretching for the ether linkage. For the closely related compound methyl propanoate, a strong C=O stretch is observed around 1750-1735 cm⁻¹, and C-O stretches are in the 1200-1170 cm⁻¹ region.[5]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Predicted collision cross-section (CCS) values for various adducts have been calculated, for instance, [M+H]⁺ at 148.09682 m/z with a CCS of 131.2 Ų.[4]
Synthesis of Methyl 3-(2-aminoethoxy)propanoate
The most direct and atom-economical approach to the synthesis of Methyl 3-(2-aminoethoxy)propanoate is through a Michael addition reaction. This well-established reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6]
Proposed Synthetic Pathway: Michael Addition
The synthesis involves the 1,4-conjugate addition of 2-aminoethanol (the Michael donor) to methyl acrylate (the Michael acceptor).
Caption: Synthetic pathway for Methyl 3-(2-aminoethoxy)propanoate.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the Michael addition of amines to acrylates.[7][8]
Materials:
-
2-Aminoethanol
-
Methyl acrylate
-
Methanol (or other suitable solvent)
-
Optional: A mild base or acid catalyst (depending on the chosen conditions)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanol (1.0 equivalent) in methanol.
-
Addition of Michael Acceptor: Slowly add methyl acrylate (1.0-1.2 equivalents) to the stirred solution. The reaction can be exothermic, so controlled addition is recommended.
-
Reaction Conditions: The reaction can often proceed at room temperature, but gentle heating (e.g., 40-50 °C) can increase the reaction rate. Microwave irradiation has also been shown to significantly accelerate Michael additions of amines to acrylates.[7][8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-(2-aminoethoxy)propanoate.
-
Self-Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic techniques outlined in Section 2.2 (NMR, IR, and MS).
Considerations for Synthesis and Handling
-
Side Reactions: A potential side reaction is the double addition of 2-aminoethanol to two molecules of methyl acrylate. This can be minimized by controlling the stoichiometry of the reactants.
-
Protecting Groups: For more complex syntheses where the amine or ester functionality needs to be masked, protecting groups can be employed. The amine can be protected with a Boc (tert-butyloxycarbonyl) group, which is stable under many reaction conditions and can be removed with mild acid.[9]
-
Safety: 2-Aminoethanol is corrosive and methyl acrylate is a flammable liquid and a potential sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and the reaction should be carried out in a well-ventilated fume hood.
Applications in Drug Discovery: A Versatile PROTAC Linker
The primary application of Methyl 3-(2-aminoethoxy)propanoate in drug discovery is as a building block for PROTAC linkers. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]
Role in PROTAC Design and Synthesis
The bifunctional nature of Methyl 3-(2-aminoethoxy)propanoate allows for its sequential or convergent incorporation into a PROTAC structure. The primary amine can be acylated with a carboxylic acid derivative of the E3 ligase ligand, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the target protein ligand.
Caption: Modular assembly of a PROTAC molecule.
Case Study: Linker in VHL PROTACs
A study on the impact of linker composition on the cell permeability of VHL (von Hippel-Lindau) E3 ligase-recruiting PROTACs utilized a derivative of Methyl 3-(2-aminoethoxy)propanoate. Specifically, the tert-butyl ester analogue, tert-butyl 3-(2-aminoethoxy)propanoate, was used in the synthesis of a PROTAC targeting extracellular signal-regulated kinase 5 (ERK5).[10] This highlights the utility of the aminoethoxypropanoate scaffold in constructing PROTACs with flexible, ethylene glycol-based linkers. These types of linkers are frequently employed in the early stages of drug discovery.[10]
Conclusion
Methyl 3-(2-aminoethoxy)propanoate is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis via Michael addition and its bifunctional nature make it an attractive component for the construction of complex molecules, most notably as a linker in the design of PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible linkers like Methyl 3-(2-aminoethoxy)propanoate is expected to grow. This technical guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and utilize this important chemical entity in their research endeavors.
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